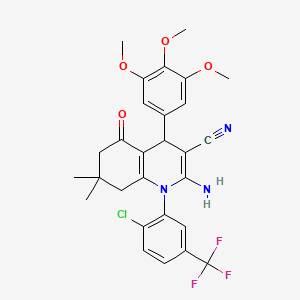![molecular formula C30H25ClN4O2S B12040118 N-[4-(benzyloxy)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 476485-74-2](/img/structure/B12040118.png)
N-[4-(benzyloxy)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(苄氧基)苯基]-2-{[5-(4-氯苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺是一种复杂的有机化合物,在科学研究的各个领域引起了人们的兴趣。该化合物以其独特的结构为特征,包括苄氧基苯基基团、氯苯基基团、甲基苯基基团和三唑基硫代基团。
准备方法
合成路线和反应条件
N-[4-(苄氧基)苯基]-2-{[5-(4-氯苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺的合成通常涉及多个步骤,包括中间体的形成。该过程从苄氧基苯基和三唑基硫代中间体的制备开始,然后在特定反应条件下进行偶联。这些反应中常用的试剂包括有机溶剂、催化剂和保护基,以确保中间体的稳定性。
工业生产方法
该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以最大程度地提高产率和纯度。高性能液相色谱 (HPLC) 和重结晶等技术通常用于纯化最终产物。使用自动化反应器和连续流系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
N-[4-(苄氧基)苯基]-2-{[5-(4-氯苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺会发生各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,通常使用高锰酸钾或过氧化氢等氧化剂。
还原: 该反应涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 该反应涉及用另一个官能团取代一个官能团,通常使用卤素或亲核试剂等试剂。
常见试剂和条件
该化合物的反应通常在受控条件下进行,包括特定的温度、压力和 pH 值。钯碳或氧化铂等催化剂可用于促进某些反应。二氯甲烷、乙醇和乙腈等溶剂通常用于溶解反应物和产物。
主要形成的产物
N-[4-(苄氧基)苯基]-2-{[5-(4-氯苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺的反应形成的主要产物取决于所使用的特定反应条件和试剂。例如,氧化反应可能会生成亚砜或砜,而还原反应可能会生成胺或醇。
科学研究应用
N-[4-(苄氧基)苯基]-2-{[5-(4-氯苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺具有广泛的科学研究应用,包括:
化学: 它用作合成更复杂分子的结构单元,并在各种有机反应中用作试剂。
生物学: 研究该化合物的潜在生物活性,例如抗菌、抗真菌和抗癌特性。
医学: 正在进行的研究探索它作为治疗各种疾病(包括癌症和传染病)的治疗剂的潜力。
工业: 由于其独特的化学特性,该化合物用于开发新材料,例如聚合物和涂料。
作用机制
N-[4-(苄氧基)苯基]-2-{[5-(4-氯苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物可能会与酶或受体结合,抑制其活性并破坏细胞过程。例如,它可能会通过干扰 DNA 复制或诱导凋亡来抑制癌细胞的生长。所涉及的确切分子靶点和途径仍在研究中,需要进一步研究才能完全阐明其作用机制。
相似化合物的比较
N-[4-(苄氧基)苯基]-2-{[5-(4-氯苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺可以与其他类似化合物进行比较,例如:
苯肾上腺素: 一种具有类似苯结构的化合物,用作鼻减充血剂和血管收缩剂.
乙酰乙酸乙酯: 一种具有类似乙酰胺结构的化合物,用作各种有机合成的化学中间体.
属性
CAS 编号 |
476485-74-2 |
|---|---|
分子式 |
C30H25ClN4O2S |
分子量 |
541.1 g/mol |
IUPAC 名称 |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C30H25ClN4O2S/c1-21-7-15-26(16-8-21)35-29(23-9-11-24(31)12-10-23)33-34-30(35)38-20-28(36)32-25-13-17-27(18-14-25)37-19-22-5-3-2-4-6-22/h2-18H,19-20H2,1H3,(H,32,36) |
InChI 键 |
JIKCVYDRVLHWKB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyl {[1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]sulfanyl}acetate](/img/structure/B12040058.png)
![methyl 4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B12040063.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12040066.png)



![[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12040095.png)
![N-(4-bromophenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12040103.png)
![methyl 4-[({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12040124.png)
![N-(2,5-dichlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12040127.png)
![4-{(E)-[(Cyclohexylcarbonyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12040145.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12040152.png)

